N'-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide
Description
The compound N'-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide is a hydrazide-hydrazone derivative featuring:
- A 4-(trifluoromethyl)benzohydrazide backbone.
- A 1,3-thiazole ring substituted at the 2-position with a 4-methylpiperazin-1-yl group.
- An (E)-configured imine bond linking the thiazole and benzohydrazide moieties.
This structure combines electron-withdrawing (trifluoromethyl) and basic (methylpiperazine) groups, which may enhance solubility and biological targeting. The compound’s synthesis likely involves condensation of 4-(trifluoromethyl)benzohydrazide with a thiazole-5-carbaldehyde derivative bearing the 4-methylpiperazine substituent .
Properties
IUPAC Name |
N-[(E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5OS/c1-24-6-8-25(9-7-24)16-21-10-14(27-16)11-22-23-15(26)12-2-4-13(5-3-12)17(18,19)20/h2-5,10-11H,6-9H2,1H3,(H,23,26)/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQPDCCFBBVJAW-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Condensation Reaction: The final step involves the condensation of the thiazole derivative with 4-(trifluoromethyl)benzohydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N’-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Hydrazide-Hydrazone Derivatives
Compound 148 ():
- Structure: 4-(1H-Benzimidazol-2-yl)-N′-{(E)-[4-(trifluoromethyl)phenyl]methylidene}benzohydrazide.
- Comparison: Replaces the thiazole ring with a benzimidazole , retaining the trifluoromethyl group.
Compound 2k ():
- Structure: 4-(Butylamino)-N′-[(4-bromophenyl)methylidene]benzohydrazide.
- Comparison: Shares the benzohydrazide core but substitutes the thiazole with a bromophenyl group and adds a butylamino side chain.
N'-[(1E)-(2-Chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide ():
Piperazine-Containing Analogues
2-(4-Benzylpiperazin-1-yl)-N′-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide ():
- Structure: Features a benzylpiperazine group linked via an acetohydrazide.
- Comparison: The benzylpiperazine increases lipophilicity, whereas the target compound’s methylpiperazine may enhance water solubility and basicity .
3-((6-(4-Aminophenyl)imidazo[1,2-a]pyrazin-3-yl)ethynyl)-N-(3-isopropyl-5-((4-methylpiperazin-1-yl)methyl)phenyl)-2-methylbenzamide ():
Thiazole-Modified Analogues
N'-[(1E)-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]nicotinohydrazide ():
- Structure: Contains a chlorothiazole linked to a nicotinohydrazide.
- Comparison: The absence of a trifluoromethyl group and methylpiperazine may limit its metabolic stability or target specificity compared to the target compound .
N'-((E)-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene)-4-(trifluoromethyl)benzohydrazide ():
Physicochemical and Pharmacokinetic Properties
The methylpiperazine group in the target compound likely reduces LogP compared to lipophilic analogues (e.g., 2k), improving aqueous solubility .
Biological Activity
N'-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the class of hydrazones, characterized by the presence of a hydrazone functional group (-C=N-NH-). Its structural components include:
- 4-Methylpiperazine : A piperazine derivative known for its psychoactive properties.
- Thiazole ring : Imparts biological activity, particularly in antimicrobial and anticancer contexts.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of benzohydrazide compounds exhibit notable antimicrobial properties. The compound has demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2.0 µg/mL |
| Escherichia coli | 8.0 µg/mL |
| Mycobacterium tuberculosis | 32.0 µg/mL |
These results suggest that the compound's structure may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death .
2. Enzyme Inhibition
This compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) | Comparison Drug (Rivastigmine) IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 27.04 | 30.00 |
| Butyrylcholinesterase | 58.01 | 55.00 |
These findings highlight the potential of this compound in treating conditions like Alzheimer's disease by enhancing cholinergic transmission through enzyme inhibition .
3. Anticancer Properties
Preliminary studies have suggested that the compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MonoMac6 (monocytic leukemia).
Case Study Example:
In a study evaluating the cytotoxicity of various hydrazone derivatives, this compound showed significant inhibition of cell proliferation at concentrations as low as 10 µM .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Membrane Disruption : The lipophilic nature due to the trifluoromethyl group may facilitate membrane disruption in microbial cells.
- Enzyme Interaction : The structural configuration allows for effective binding to active sites on enzymes like AChE and BuChE, inhibiting their activity.
- Cell Cycle Arrest : In cancer cells, it may induce apoptosis through pathways involving caspases and other apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
